N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide
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Overview
Description
N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state. Compounds containing piperidine moieties are significant in the pharmaceutical industry due to their presence in various drug classes and their biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide typically involves the reaction of 4-methylpiperidine with cyclopropanecarboxylic acid or its derivatives. The reaction is usually carried out under mild conditions using a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, thereby optimizing the production process .
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding amines or alcohols.
Substitution: Formation of N-substituted piperidine derivatives.
Scientific Research Applications
N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
- N-(piperidin-4-yl)cyclopropanecarboxamide
- N-{4-[(1-methylpiperidin-4-yl)amino]phenyl}cyclopropanecarboxamide
- N-methyl-N-(piperidin-4-yl)cyclopropanecarboxamide hydrochloride
Uniqueness
N-(4-Methylpiperidin-4-yl)cyclopropanecarboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the 4-methyl group on the piperidine ring can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C10H18N2O |
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Molecular Weight |
182.26 g/mol |
IUPAC Name |
N-(4-methylpiperidin-4-yl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H18N2O/c1-10(4-6-11-7-5-10)12-9(13)8-2-3-8/h8,11H,2-7H2,1H3,(H,12,13) |
InChI Key |
QPKJPXDXQPQYFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNCC1)NC(=O)C2CC2 |
Origin of Product |
United States |
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